3,3-Difluoro-4-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-methyl-piperidin-4-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-4-methyl-piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is treated with a fluorinating agent under controlled conditions . For instance, the reaction of 4-methyl-piperidin-4-ol with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product .
Industrial Production Methods
Industrial production of 3,3-difluoro-4-methyl-piperidin-4-ol may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-methyl-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-4-methyl-piperidin-4-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3,3-Difluoro-4-methyl-piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-difluoro-4-methyl-piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also influence metabolic pathways by altering the stability and reactivity of intermediates .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4-methyl-piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Methyl-piperidin-4-ol: Lacks fluorine atoms, resulting in different chemical and biological properties.
3-Fluoro-4-methyl-piperidin-4-ol: Contains only one fluorine atom, which may influence its stability and interactions.
Uniqueness
3,3-Difluoro-4-methyl-piperidin-4-ol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in various applications .
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3,3-difluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-5(10)2-3-9-4-6(5,7)8/h9-10H,2-4H2,1H3 |
InChI Key |
WBACXXUETCSNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.